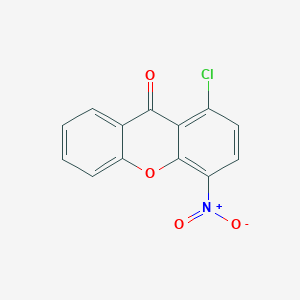

1-chloro-4-nitro-9H-xanthen-9-one

Description

Structure

3D Structure

Properties

CAS No. |

101709-82-4 |

|---|---|

Molecular Formula |

C13H6ClNO4 |

Molecular Weight |

275.64 g/mol |

IUPAC Name |

1-chloro-4-nitroxanthen-9-one |

InChI |

InChI=1S/C13H6ClNO4/c14-8-5-6-9(15(17)18)13-11(8)12(16)7-3-1-2-4-10(7)19-13/h1-6H |

InChI Key |

RAMCTCXQARVXSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3O2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Chloro 4 Nitro 9h Xanthen 9 One

Classical and Contemporary Approaches to Xanthenone Core Synthesis

The synthesis of the tricyclic dibenzo-γ-pyrone scaffold of xanthenones is a well-established area of organic chemistry, with methods evolving from traditional condensation reactions to highly efficient catalytic processes.

Intramolecular Cyclization and Cycloaddition Reactions in Xanthone (B1684191) Formation

Intramolecular cyclization and cycloaddition reactions represent powerful strategies for constructing the xanthenone framework. One of the classical approaches involves the cyclization of benzophenone (B1666685) intermediates, which can be formed from the condensation of salicylic (B10762653) acid derivatives with phenols. This method, while foundational, often requires harsh conditions.

More contemporary approaches utilize cycloaddition reactions, which offer high efficiency and stereoselectivity. The [4+2] cycloaddition, or Diels-Alder reaction, is a prominent method. For instance, the reaction of 2-styrylchromones with dienophiles can lead to the formation of the xanthone skeleton. researchgate.net Vinylchromones have also been utilized in [4+2] cycloaddition reactions with enamines to produce C-ring substituted xanthones in a one-pot synthesis. rsc.orgresearchgate.net These reactions can proceed through the initial formation of a cycloadduct which then rearranges to the final xanthone product. researchgate.net

Inspired by biosynthetic pathways, intramolecular phenolic coupling of benzophenones is another route to the xanthone core. nih.gov Furthermore, yeast-mediated oxidative intramolecular cyclization has been explored as a green chemistry approach to xanthone synthesis. acs.org

Multi-Component Reactions and Cascade Processes Towards Xanthenone Derivatives

Multi-component reactions (MCRs) have gained significant traction for the synthesis of xanthenone derivatives due to their efficiency, atom economy, and the ability to generate molecular complexity in a single step. mdpi.comum.edu.mtresearchgate.netrsc.org These one-pot reactions typically involve the condensation of an aldehyde, an activated methylene (B1212753) compound (like dimedone), and a naphthol or phenol (B47542) derivative. mdpi.comum.edu.mtresearchgate.netresearchgate.net

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, also provide an elegant route to complex molecules like morphine and can be conceptually applied to xanthone synthesis. nih.gov A cascade three-component coupling reaction of arynes with dimethylformamide (DMF) and active methylene compounds has been successfully used to synthesize xanthene derivatives. nih.gov

Targeted Synthesis of 1-Chloro-4-nitro-9H-xanthen-9-one: Development of Novel Routes

While specific literature detailing the synthesis of this compound is not abundant, its synthesis can be envisaged through the regioselective functionalization of a pre-formed xanthenone core or by using appropriately substituted starting materials in a de novo synthesis.

Regioselective Functionalization Strategies for Direct Incorporation of Chloro and Nitro Moieties

The direct introduction of chloro and nitro groups onto the xanthenone scaffold requires careful control of regioselectivity. The substitution pattern of the xanthenone ring is influenced by the electronic nature of the existing carbonyl group and the oxygen atom, as well as any other substituents present.

For the synthesis of this compound, a potential strategy would involve a two-step electrophilic aromatic substitution on 9H-xanthen-9-one.

Nitration: The nitration of the xanthenone core would likely be the first step. The directing effects of the ether oxygen and the carbonyl group would need to be carefully considered to achieve substitution at the desired C4 position.

Chlorination: Subsequent chlorination of the nitro-xanthenone intermediate would then be performed. The presence of the deactivating nitro group would influence the position of the incoming chloro substituent.

Alternatively, starting with a pre-functionalized precursor, such as a substituted benzophenone or diaryl ether, and then performing a cyclization reaction would be another viable route. For example, the cyclization of a 2-phenoxybenzoic acid derivative bearing the required chloro and nitro substituents could yield the target molecule. The synthesis of related structures like 1-chloro-2-methyl-4-nitrobenzene often involves the oxidation and subsequent modification of substituted anilines, a strategy that could be adapted. researchgate.netmdpi.com

Exploration of Homogeneous and Heterogeneous Catalytic Systems for Enhanced Yield and Selectivity

Both homogeneous and heterogeneous catalysts play a crucial role in modern organic synthesis, offering improved yields, selectivity, and more environmentally friendly reaction conditions. researchgate.netconicet.gov.ar

Homogeneous Catalysis: In the context of xanthenone synthesis, homogeneous catalysts like ruthenium chloride hydrate (B1144303) and palladium complexes have been employed. mdpi.com For instance, palladium-catalyzed acylation has been used for the formation of the xanthone skeleton. mdpi.com Such catalysts could be instrumental in cross-coupling reactions to build the xanthenone core from functionalized precursors.

Heterogeneous Catalysis: Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. nih.govchemmethod.com A variety of solid catalysts have been developed for xanthenone synthesis, including:

1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 mdpi.comum.edu.mt

Tungsten/copper supported on graphitic carbon nitride (W/Cu@g-C3N4) nih.gov

Copper immobilized on amine-modified NaY zeolite chemmethod.com

Natural organic acids (NOAs) researchgate.net

These catalysts have proven effective in multi-component reactions leading to xanthenone derivatives, often under solvent-free conditions. mdpi.comresearchgate.netresearchgate.net The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

| Catalyst System | Type | Application in Xanthenone Synthesis | Advantages |

| DABCO/Amberlyst-15 | Heterogeneous | One-pot condensation of diketones, aldehydes, and naphthols | Recyclable, solventless conditions, atom-economical mdpi.comum.edu.mt |

| W/Cu@g-C3N4 | Heterogeneous | Reaction of aldehydes with dimedone and/or 2-naphthol | High efficiency, short reaction times, recyclable nih.gov |

| Cu@NNPS-NaY | Heterogeneous | Three-component reaction of aromatic aldehydes, dimedone, and β-naphthol | High yields, mild conditions, reusable chemmethod.com |

| Natural Organic Acids | Homogeneous/Green | One-pot tricomponent reaction of aldehydes, phenols, and dicarbonyls | Eco-friendly, user-friendly researchgate.net |

| Palladium Complexes | Homogeneous | Carbonylative Suzuki coupling, acylation | High yields in core structure formation mdpi.com |

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Pressure Optimization

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product.

Temperature: The reaction temperature can have a profound effect on reaction rates and selectivity. For many multi-component reactions for xanthenone synthesis, temperatures in the range of 80-120 °C are optimal. mdpi.comnih.gov In some cases, microwave irradiation has been used to accelerate reactions and improve yields. researchgate.net

Solvent Effects: The choice of solvent can influence the solubility of reactants and catalysts, as well as the reaction pathway. While many modern procedures strive for solvent-free conditions for green chemistry reasons, solvents like ethanol (B145695) are sometimes used. mdpi.comchemmethod.comresearchgate.net Deep eutectic solvents (DES) are also being explored as environmentally benign reaction media. researchgate.net

Pressure: While many of the reported syntheses are conducted at atmospheric pressure, in certain reactions, such as those involving gaseous reagents like carbon monoxide in carbonylation reactions, pressure can be a critical parameter to control.

A systematic study to optimize these parameters would be essential for developing a robust and efficient synthesis of this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of xanthenones, including potentially this compound, these principles manifest in the use of alternative solvents and the development of recyclable catalytic systems.

Solvent-Free or Low-Environmental-Impact Solvent Methodologies

A significant advancement in the green synthesis of xanthenones is the move towards solvent-free or "solventless" reaction conditions. mdpi.com These methods not only reduce pollution and health hazards associated with volatile organic solvents but can also lead to improved reaction efficiency and easier product purification. journaljpri.comresearchgate.net

One common approach involves the one-pot, multicomponent reaction of a phenol, an aldehyde, and a cyclic 1,3-dicarbonyl compound under solvent-free conditions. researchgate.net This strategy is atom-economical and often results in high yields of the desired xanthenone derivatives. mdpi.com While a specific solvent-free synthesis for this compound is not detailed in the reviewed literature, the general methodology can be extrapolated. The synthesis would likely involve the reaction of 2-chloro-5-nitrophenol, an appropriate aldehyde, and a suitable dicarbonyl compound.

Natural organic acids, such as oxalic acid, have been investigated as green catalysts for xanthenone synthesis under solvent-free conditions, with some studies reporting yields of up to 93%. researchgate.net The use of less toxic and hazardous catalysts is a core tenet of green chemistry, aiming to reduce environmental pollution. journaljpri.com

The following table summarizes findings from studies on solvent-free xanthenone synthesis, which could be applicable to the target compound.

Table 1: Examples of Solvent-Free Xanthenone Synthesis

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |

| Oxalic acid | Aldehydes, Phenols, Cyclic 1,3-dicarbonyls | Solvent-free | Up to 93 | researchgate.net |

| DABCO/Amberlyst-15 | Cyclic diketones, Aldehydes, Naphthols | Solventless | Good to Excellent | mdpi.com |

| Sulfonated fructose | Benzaldehyde, 2-Naphthol, Dimedone | Not specified | High | journaljpri.com |

This table presents generalized data for xanthenone synthesis which may be adaptable for the synthesis of this compound.

Furthermore, the use of low-environmental-impact solvents like water and ethanol represents another green approach. journaljpri.com Ultrasound-assisted synthesis in aqueous media has also emerged as an environmentally friendly technique for constructing xanthene and xanthenone derivatives. nih.gov

Catalyst Recycling and Reusability in Xanthenone Synthesis

Heterogeneous catalysts are often prepared by supporting a catalytically active species on a solid material. mdpi.com Examples of such catalysts used in xanthenone synthesis include:

1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15: This novel catalyst has been used for the one-pot condensation of cyclic diketones, aldehydes, and naphthols, producing various benzoxanthenones in good to excellent yields under solventless conditions. mdpi.com It has been shown to be fully recyclable and can be reused up to six times. mdpi.com

Fe-Cu/ZSM-5: Zeolites like ZSM-5 are noted for their thermal stability and structural diversity, making them attractive catalyst supports. nih.gov

Cobalt ferrite (B1171679) (CoFe2O4) magnetic nanoparticles: These have been used to create effective nanocomposite catalysts for the synthesis of tetrahydrobenzo[a]xanthen-11-ones. nih.gov

The ability to recycle a catalyst is a key metric of its "greenness." The following table illustrates the recyclability of a heterogeneous catalyst in a model xanthenone synthesis.

Table 2: Catalyst Recycling Efficiency in Xanthenone Synthesis

| Cycle | Yield (%) |

| 1 | 92 |

| 2 | 88 |

| 3 | 85 |

| 4 | 81 |

| 5 | 79 |

Data adapted from a study on the recycling of DABCO/Amberlyst-15 in a model reaction. mdpi.com A minor decrease in product yield was observed over five cycles.

While the direct application of these specific recyclable catalysts to the synthesis of this compound has not been reported, these findings provide a strong foundation for developing sustainable synthetic routes for this and other similar xanthenone derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Chloro 4 Nitro 9h Xanthen 9 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-chloro-4-nitro-9H-xanthen-9-one. nih.govuobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's proton and carbon framework can be assembled.

Multi-Dimensional NMR Techniques (2D-NOESY, HMBC, HSQC) for Complete Proton and Carbon Assignment

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitro group at position 4 is anticipated to cause a significant downfield shift for the proton at position 3 (H-3). Similarly, the proton at position 2 (H-2) will also be influenced by both the chloro and nitro groups. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will exhibit chemical shifts more typical of a standard xanthone (B1684191), though long-range electronic effects from the substituted ring may cause minor shifts. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. libretexts.org The carbonyl carbon (C-9) is expected to resonate at a characteristic downfield position, typically around δ 175-185 ppm. The carbons directly attached to the chloro (C-1) and nitro (C-4) groups will show significant shifts due to the electronic effects of these substituents. The other aromatic carbons will have chemical shifts influenced by their position relative to the substituents and the xanthone core.

2D NMR Spectroscopy:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons. mdpi.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly crucial for identifying quaternary carbons and for assembling the molecular fragments into the final structure. For instance, correlations from H-2 and H-3 to C-4 and C-1 would confirm their positions relative to the substituted carbons. researchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. In this compound, NOESY can help to confirm the spatial relationships between protons on the same and adjacent rings, further solidifying the structural assignment.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.8 - 8.0 | d | 8.5 - 9.0 |

| H-3 | 8.2 - 8.4 | d | 8.5 - 9.0 |

| H-5 | 7.4 - 7.6 | m | |

| H-6 | 7.2 - 7.4 | m | |

| H-7 | 7.6 - 7.8 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 130 - 135 |

| C-2 | 125 - 130 |

| C-3 | 120 - 125 |

| C-4 | 145 - 150 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 130 - 135 |

| C-8 | 115 - 120 |

| C-8a | 150 - 155 |

| C-9 | 175 - 180 |

| C-9a | 120 - 125 |

Note: These are predicted values and may vary from experimental results.

Isotope Effects and Dynamic NMR Studies for Tautomeric or Rotational Barriers

While tautomerism is not expected for this compound, the potential for restricted rotation around the C4-N bond could be investigated using dynamic NMR (DNMR) spectroscopy. rsc.orgmdpi.com At low temperatures, the rotation of the nitro group might be slow enough on the NMR timescale to result in the observation of distinct signals for the two oxygen atoms, potentially influencing the chemical shifts of adjacent protons and carbons. However, for a nitro group on a benzene (B151609) ring, the barrier to rotation is generally low. africaresearchconnects.comnih.gov Variable temperature NMR experiments would likely show no significant changes in the spectra, suggesting free rotation at room temperature.

Isotope labeling studies, while synthetically demanding, could provide definitive assignments. For example, the synthesis of a ¹³C-labeled analogue at a specific position would allow for the unambiguous identification of that carbon signal in the ¹³C NMR spectrum.

Solid-State NMR for Polymorphic Forms of this compound

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of crystalline solids. It is particularly useful for identifying and characterizing different polymorphic forms of a compound, which can have distinct physical properties. In the solid state, the NMR signals are broadened due to anisotropic interactions. Techniques like magic-angle spinning (MAS) are used to average these interactions and obtain high-resolution spectra.

For this compound, ssNMR could reveal details about the packing of the molecules in the crystal lattice and the presence of any intermolecular interactions. Different polymorphs would exhibit different chemical shifts in their ssNMR spectra due to variations in their local electronic environments.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Molecular Architecture

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding arrangements. researchgate.netsapub.orgnih.gov

Analysis of Characteristic Vibrational Modes of the Nitro, Chloro, and Xanthone Moieties

The FTIR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups.

Nitro Group (NO₂): The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch (νas) typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch (νs) between 1300-1370 cm⁻¹. nih.gov

Chloro Group (C-Cl): The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, generally between 600-800 cm⁻¹. nih.gov

Xanthone Moiety: The xanthone core will have several characteristic vibrations. The most prominent will be the carbonyl (C=O) stretching frequency, which is expected to appear as a strong band in the FTIR spectrum around 1650-1680 cm⁻¹. The C-O-C stretching vibrations of the ether linkage will also be present, typically in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ range. nih.goviarjset.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1360 |

| Carbonyl (C=O) | Stretch | 1650 - 1670 |

| Ether (C-O-C) | Stretch | 1220 - 1280 |

| Aryl-Cl | Stretch | 700 - 750 |

| Aromatic C-H | Stretch | 3050 - 3150 |

Note: These are predicted values and may vary from experimental results.

Investigation of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions via Vibrational Shifts

In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking can influence the vibrational frequencies of the involved functional groups. irdg.orgresearchgate.netyoutube.com While this compound does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds may exist between the aromatic C-H groups and the oxygen atoms of the nitro or carbonyl groups of neighboring molecules. These interactions would cause slight shifts in the corresponding C-H and C=O/NO₂ stretching and bending frequencies. A comparison of the spectra in the solid state and in a non-polar solvent could help to identify these intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Absorption and Electronic Transitions of this compound

The electronic absorption spectrum of a molecule like this compound is dictated by the promotion of electrons from lower to higher energy molecular orbitals upon the absorption of UV or visible light. The core structure, a xanthen-9-one, contains a conjugated system of pi (π) electrons and non-bonding (n) electrons on the oxygen atoms, which are the primary chromophores.

Characterization of n-π* and π-π* Transitions and Solvatochromic Effects

The UV-Vis spectrum of a xanthen-9-one derivative would be expected to show two main types of electronic transitions: π-π* and n-π*.

π-π* Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the extensive conjugated system of the xanthen-9-one core, these transitions are expected to occur at shorter wavelengths (higher energy).

n-π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the carbonyl oxygen or the ether oxygen) to a π* antibonding orbital. These transitions occur at longer wavelengths (lower energy) compared to π-π* transitions.

Solvatochromism , the change in the position of absorption bands with a change in solvent polarity, is a key tool for identifying these transitions.

Hypsochromic Shift (Blue Shift): The n-π* transition would be expected to undergo a hypsochromic shift in polar, protic solvents. This is because the lone pair electrons are stabilized by hydrogen bonding with the solvent, increasing the energy required for the transition.

Bathochromic Shift (Red Shift): The π-π* transition typically shows a slight bathochromic shift in polar solvents, as the more polar excited state is stabilized to a greater extent than the ground state.

Without experimental data, the exact location of these peaks and the magnitude of the shifts for this compound remain hypothetical.

Absorption Cross-Sections and Molar Absorptivities in Various Solvents

Molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined by the Beer-Lambert law. The value of ε is a constant for a given molecule at a specific wavelength and is highest at the wavelength of maximum absorbance (λmax).

An experimental study would be required to determine these values. The data would typically be presented in a table, showing the λmax and corresponding ε values in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile (B52724), methanol).

Table 1: Hypothetical Molar Absorptivity Data for this compound (Note: The following data is illustrative and not based on experimental results.)

| Solvent | Transition Type | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |

|---|---|---|---|

| Hexane (Non-polar) | π-π | - | - |

| n-π | - | - | |

| Methanol (Polar, Protic) | π-π | - | - |

| n-π | - | - |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy.

Exact Mass Determination and Isotopic Fine Structure for Elemental Composition Verification

HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This allows for the calculation of an exact mass, which can be compared to the theoretical exact mass of a proposed chemical formula. For this compound, the molecular formula is C₁₃H₆ClNO₄.

The presence of chlorine would be readily identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in two molecular ion peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1 (M:M+2). miamioh.edu This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.

Elucidation of Fragmentation Mechanisms via Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M+H]⁺) which is then fragmented, typically through collision-induced dissociation (CID). The resulting product ions provide structural information.

For aromatic nitro compounds, characteristic fragmentation pathways often involve the loss of nitro-group related fragments. miamioh.eduyoutube.com A plausible fragmentation pathway for this compound might include:

Loss of NO₂ (46 Da) to form a [M-NO₂]⁺ fragment ion.

Loss of NO (30 Da) to form a [M-NO]⁺ fragment ion.

Subsequent loss of CO (28 Da) from the xanthenone carbonyl group.

Loss of the chlorine atom.

Elucidating the precise pathway and generating a fragmentation scheme would require actual MS/MS experimental data.

X-ray Crystallography and Solid-State Structural Analysis of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the solid state.

A successful crystallographic analysis of this compound would require growing a suitable single crystal of the compound. The analysis would reveal:

The planarity of the xanthen-9-one ring system.

The dihedral angle between the phenyl ring and the nitro group.

Intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which stabilize the crystal lattice. researchgate.net

This information is crucial for understanding the solid-state packing and properties of the molecule. No published crystal structure for this compound has been found.

Determination of Crystal Packing, Unit Cell Parameters, and Space Group

Currently, there is no published research detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, fundamental crystallographic information such as its crystal system, unit cell dimensions (a, b, c, α, β, γ), and space group has not been determined or reported. This absence of data prevents any meaningful discussion of the compound's crystal packing arrangement.

Detailed Analysis of Intermolecular Interactions: Halogen Bonding, π-Stacking, and C-H···O Interactions

A comprehensive analysis of the intermolecular forces that govern the supramolecular assembly of this compound in the solid state is not possible without crystallographic data. The presence and geometry of specific interactions, including:

Halogen Bonding: Interactions involving the chlorine substituent.

π-Stacking: Interactions between the aromatic rings of the xanthenone core.

C-H···O Interactions: Hydrogen bonds involving the nitro group or the carbonyl function.

cannot be confirmed or characterized. While the molecular structure suggests the potential for these interactions to play a significant role in the crystal lattice, empirical evidence is not available in the current body of scientific literature.

Polymorphism, Co-crystallization, and Salt Formation Studies for Solid-State Engineering

There are no dedicated studies on the solid-state engineering of this compound. Research into its potential polymorphic forms, which are different crystalline structures of the same compound, has not been reported. Similarly, investigations into the formation of co-crystals or salts, which are strategies employed to modify the physicochemical properties of a solid, have not been documented for this specific molecule.

Computational Chemistry and Theoretical Investigations of 1 Chloro 4 Nitro 9h Xanthen 9 One

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling the electronic structure of molecules. These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic properties.

Optimization of Molecular Geometries and Conformational Landscape Analysis

The first step in a theoretical investigation is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 1-chloro-4-nitro-9H-xanthen-9-one, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The xanthone (B1684191) core is largely planar, but the substituents—the chloro and nitro groups—will influence the final conformation. Of particular interest is the rotational barrier of the nitro group relative to the aromatic ring, which can be influenced by steric interactions with the adjacent chloro group.

Hypothetical Optimized Geometric Parameters:

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N (nitro) Bond Length | ~1.47 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C=O (carbonyl) Bond Length | ~1.23 Å |

| Dihedral Angle (C-C-N-O) | Variable, dependent on steric hindrance |

Note: These are hypothetical values based on typical bond lengths in similar chemical environments.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A smaller gap suggests a more reactive species. For this compound, the electron-withdrawing nature of the nitro and chloro groups, as well as the carbonyl group, is expected to lower the energy of both the HOMO and LUMO, with a significant impact on the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap.

Predicted Frontier Orbital Characteristics:

| Orbital | Predicted Energy Range (eV) | Primary Location of Electron Density |

| HOMO | -7.0 to -6.0 | Delocalized over the xanthone ring system |

| LUMO | -3.5 to -2.5 | Primarily localized on the nitro group and adjacent aromatic ring |

| HOMO-LUMO Gap | 3.5 to 2.5 | Indicative of moderate to high reactivity |

Note: These are estimated energy ranges based on similar nitroaromatic compounds.

Calculation of Electrostatic Potential Surface and Molecular Descriptors

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP would show a high negative potential around the oxygen atoms of the nitro and carbonyl groups, and a positive potential near the hydrogen atoms of the aromatic rings. Molecular descriptors such as electronegativity, chemical hardness, and electrophilicity index can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Prediction of Spectroscopic Properties Using Theoretical Models

Theoretical models can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

Simulation of NMR Chemical Shifts, Coupling Constants, and Anisotropy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. The predicted shifts would be influenced by the electronic environment of each nucleus, with the electron-withdrawing groups causing downfield shifts for nearby protons and carbons. Comparing these calculated spectra with experimental data is a critical step in structure verification.

Hypothetical ¹³C NMR Chemical Shift Predictions:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C9) | ~175-185 |

| C-Cl (C1) | ~130-140 |

| C-NO₂ (C4) | ~145-155 |

| Aromatic Carbons | ~110-140 |

Note: These are estimated chemical shift ranges.

Calculation of Vibrational Frequencies and Intensities (IR, Raman) for Spectral Assignment

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. Key vibrational modes for this compound would include the C=O stretch of the ketone, the asymmetric and symmetric stretches of the nitro group, and the C-Cl stretch.

Predicted Key Vibrational Frequencies:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | ~1650-1680 |

| NO₂ Asymmetric Stretch | ~1520-1560 |

| NO₂ Symmetric Stretch | ~1340-1370 |

| C-Cl Stretch | ~700-800 |

Note: These are typical wavenumber ranges for these functional groups.

Prediction of UV-Vis Absorption Maxima, Oscillator Strengths, and Circular Dichroism Spectra

The electronic absorption properties of this compound can be effectively predicted using quantum chemical calculations, primarily Time-Dependent Density Functional Theory (TD-DFT). acs.orgresearchgate.netmdpi.com This method is widely used for interpreting the UV-Vis absorption spectra of organic compounds. acs.org

TD-DFT calculations can determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. nih.gov The calculations typically involve optimizing the ground-state geometry of the molecule and then computing the electronic transitions to various excited states. For this compound, the transitions would likely be of a π-π* nature, localized on the xanthenone aromatic system. nih.gov

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com For instance, hybrid functionals like B3LYP are commonly used and have shown good performance for many organic molecules. mdpi.comresearchgate.net Range-separated functionals such as CAM-B3LYP can also provide accurate results, particularly for charge-transfer excitations. acs.org The inclusion of a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), is crucial to simulate the effect of the solvent on the electronic spectrum, as different solvents can cause a shift in the absorption maxima. researchgate.netnih.gov

Below is a hypothetical data table illustrating the kind of results one would expect from such a study.

| Solvent | Predicted λmax (nm) | Oscillator Strength (f) | Major Transition |

| Gas Phase | 385 | 0.45 | HOMO -> LUMO (π-π) |

| Methanol | 392 | 0.48 | HOMO -> LUMO (π-π) |

| Toluene | 388 | 0.46 | HOMO -> LUMO (π-π*) |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Circular Dichroism (CD) Spectra:

Circular dichroism spectroscopy is a technique used to study chiral molecules. Since this compound is an achiral molecule, it would not exhibit a CD spectrum. However, if chiral analogues of this compound were to be synthesized, computational methods could be employed to predict their CD spectra. nih.govresearchgate.net Such predictions are valuable for determining the absolute configuration of chiral molecules by comparing the calculated spectrum with the experimental one. nih.govmpg.de

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, providing insights into solvent effects and intermolecular interactions at an atomistic level. osti.govaip.org

MD simulations can model the behavior of this compound in various solvents. By simulating the molecule in a box of solvent molecules, one can study the structure and dynamics of the solvation shells around the solute. researchgate.net This includes analyzing the radial distribution functions to understand the arrangement of solvent molecules around specific atoms of the solute and calculating the residence time of solvent molecules in the first solvation shell. These simulations can reveal specific interactions, such as hydrogen bonding between the nitro group and protic solvents. researchgate.netrsc.org Both implicit and explicit solvent models can be utilized, with explicit models providing a more detailed picture of specific solute-solvent interactions. rsc.orgcas.cz

The process of crystallization and the potential for polymorphism in this compound can be investigated using MD simulations. These simulations can model the aggregation of molecules from a solution or a melt to form a crystal lattice. mit.eduarxiv.org By analyzing the intermolecular interactions, such as π-π stacking and halogen bonding, that drive the self-assembly process, one can gain a deeper understanding of the resulting crystal packing. mdpi.comjconsortium.com MD simulations are also instrumental in studying polymorphic transitions by comparing the relative stabilities of different crystal forms and simulating the transformation pathways between them. acs.orgdigitellinc.com

The interaction of this compound with various surfaces can be modeled using computational methods. By combining quantum mechanics (DFT) and molecular mechanics (MM), or through MD simulations, it is possible to study the adsorption of the molecule onto substrates like graphene, silica (B1680970), or metallic surfaces. researchgate.netumsystem.edu These studies would involve calculating the adsorption energy to determine the strength of the interaction and analyzing the adsorption geometry to understand the orientation of the molecule on the surface. rsc.orgacs.org Such investigations are crucial for applications in materials science and catalysis.

Computational Studies on Reaction Mechanisms and Kinetics Involving this compound

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions. For this compound, a key reaction would be nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. wikipedia.org The presence of the electron-withdrawing nitro group activates the aromatic ring for this type of reaction. wikipedia.orgmasterorganicchemistry.com

The mechanism of an SNAr reaction on this compound can be thoroughly investigated using DFT. rsc.org The process involves locating the transition state (TS) for the reaction and mapping the minimum energy path connecting the reactants and products. acs.orgkit.edu The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. github.io

A hypothetical reaction energy profile for an SNAr reaction is presented in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Meisenheimer Intermediate | -5.8 |

| Transition State 2 | +2.1 |

| Products | -10.5 |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Influence of Catalysts and Solvents on Reaction Rate and Selectivity

The synthesis of xanthene and xanthenone derivatives often employs catalytic methods to enhance reaction rates and control selectivity. For instance, the use of dual catalysts on a single support, such as WCl6/CuCl2 on graphitic carbon nitride, has been shown to be effective in the synthesis of benzoxanthenones and xanthenes under mild conditions. nih.gov Similarly, heterogeneous catalysts like metal ion-exchanged NaY zeolite have been utilized for the synthesis of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione derivatives. rsc.org The choice of solvent is also a critical factor, with greener alternatives being a key focus in modern synthetic chemistry to minimize the environmental impact. researchgate.net

However, no studies were found that specifically investigate the influence of various catalysts (e.g., acid, base, transition metal) and solvents on the reaction rates and selectivity of reactions involving this compound. Data tables comparing reaction times, yields, and isomer distributions under different catalytic and solvent conditions for this specific compound are therefore not available.

Prediction of Regioselectivity and Stereoselectivity in Derivative Synthesis

The prediction of regioselectivity in the synthesis of derivatives from a substituted aromatic compound is guided by the electronic and steric effects of the substituents already present on the ring system. For electrophilic aromatic substitution, the activating or deactivating nature of these groups, along with their directing effects (ortho, para, or meta), are fundamental concepts. studysmarter.co.uklibretexts.orgyoutube.com For example, a nitro group is a strong deactivating, meta-directing group, while a chloro group is a deactivating, ortho-para-directing group. In a complex molecule like this compound, the interplay of these effects on the fused ring system would determine the position of further substitution.

A study on the synthesis of new xanthenone derivatives started with 1-chloro-4-methyl-9H-xanthen-9-one, a compound structurally similar to the one . nih.govresearchgate.net In this case, the nucleophilic substitution of the chloro group was achieved. nih.govresearchgate.net However, without specific computational models or experimental results for this compound, any predictions regarding the regioselectivity and stereoselectivity of its derivative synthesis would be purely speculative. Detailed theoretical investigations that could provide insights into the most likely sites for electrophilic or nucleophilic attack, or the preferred stereochemical outcomes of reactions at the carbonyl group, have not been published.

No Published Data Available for Photophysical Properties of this compound

A thorough review of available scientific literature reveals a significant lack of published research on the photophysical and optoelectronic properties of the specific chemical compound This compound . As a result, the detailed analysis requested in the article outline, including specific data on its absorption, emission, quantum yields, and energy transfer mechanisms, cannot be provided at this time.

Scientific investigation into the photophysical behavior of a compound requires experimental studies that, according to current records, have not been performed or published for this compound. Therefore, the creation of data tables and a detailed discussion of its properties in solution, solid-state, and thin films, as well as its potential for phenomena such as aggregation-induced emission or the characterization of its excited states, would be speculative and not based on established scientific findings.

While general principles of fluorescence, phosphorescence, and intramolecular charge transfer are well-understood for various classes of organic molecules, applying these concepts specifically to this compound without experimental data would be inappropriate for a scientific article. The unique combination of the chloro, nitro, and xanthenone moieties would give this compound a distinct electronic structure and, consequently, unique photophysical properties that can only be determined through empirical research.

For progress to be made in understanding the potential of this compound for optoelectronic applications, foundational research into its synthesis and basic photophysical characterization is required.

Photophysical Properties and Optoelectronic Applications of 1 Chloro 4 Nitro 9h Xanthen 9 One

Photostability and Photodegradation Mechanisms of 1-Chloro-4-nitro-9H-xanthen-9-one

Kinetic Studies of Photodegradation under Various Irradiation Conditions (e.g., UV, visible light):Kinetic data on the photodegradation of this compound is not present in the current body of scientific literature.

Further research and publication in peer-reviewed journals would be necessary to provide the specific data requested on this compound.

Influence of Environmental Factors (e.g., oxygen, humidity) on Photostability

The photostability of a chromophore is a critical parameter for its application in optoelectronic devices, as it directly influences the operational lifetime and performance consistency. For this compound, while direct and specific research on its photostability under varying environmental conditions is limited, valuable insights can be drawn from studies on structurally related nitroaromatic and chlorinated aromatic compounds. The presence of environmental factors such as oxygen and humidity can significantly modulate the photochemical degradation pathways.

Influence of Oxygen:

The role of molecular oxygen in the photodegradation of nitroaromatic compounds is complex and can be multifaceted. In the excited state, this compound may interact with ground-state triplet oxygen (³O₂). This interaction can lead to several outcomes. One possibility is the formation of singlet oxygen (¹O₂), a highly reactive species that can subsequently attack the xanthenone backbone, leading to photo-oxidation and decomposition of the molecule.

However, research on other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) has shown that the effect of oxygen is not always straightforward. For instance, in the case of 1-nitropyrene, the presence of oxygen was found to decrease the photodestruction yield in certain organic solvents. nih.gov This suggests that oxygen can also act as a quenching agent for the excited triplet state of the nitroaromatic compound, returning it to the ground state without chemical reaction, thus imparting a degree of photostability. The specific outcome for this compound would likely depend on the solvent environment and the specific energy levels of its excited states relative to the energy of singlet oxygen. In advanced oxidation processes, molecular oxygen is known to react with radical intermediates, forming peroxyl radicals that can dictate subsequent degradation pathways. dss.go.th

Influence of Humidity:

Humidity, or the presence of water molecules, is another critical environmental factor that can influence the photostability of this compound. Water can act both as a chemical reactant and as a medium that alters the local environment of the chromophore.

In some instances, water can promote photodegradation. For example, water can participate in nucleophilic attack on photo-excited states or on radical cations of the aromatic system, leading to hydroxylated byproducts and eventual ring-opening. The high polarity of water can also influence the energy levels of the excited states and the stability of charged intermediates, potentially favoring degradation pathways.

Conversely, there is evidence that the presence of water can sometimes enhance photostability. For some nitro-PAHs, the addition of water to organic solvents has been observed to slow the rate of photodegradation. nih.gov This could be attributed to several factors, including the formation of a hydration shell around the molecule that may shield it from other reactive species or the deactivation of certain excited states through non-destructive pathways. In the context of photocatalytic degradation on surfaces, the effect of humidity can be dual. Low levels of humidity can enhance the formation of hydroxyl radicals, which are potent oxidizing agents, thereby accelerating degradation. researchgate.net However, at higher humidity levels, water molecules can compete with the target compound for active sites on a photocatalyst or scatter the incident light, which can hinder the degradation process. researchgate.netresearchgate.net

The following table summarizes the potential effects of oxygen and humidity on the photostability of nitroaromatic compounds, which can be considered analogous to this compound.

| Environmental Factor | Potential Effects on Photostability | Relevant Observations for Analogous Compounds |

| Oxygen | - Can promote photo-oxidation via singlet oxygen formation.- Can act as a quencher for excited triplet states, potentially increasing stability. | - For 1-nitropyrene, oxygen reduced photodestruction yield in some solvents. nih.gov- Involved in forming peroxyl radicals in advanced oxidation processes. dss.go.th |

| Humidity (Water) | - Can act as a nucleophile, leading to hydroxylated degradation products.- Can alter the polarity of the microenvironment, influencing reaction pathways.- Can form a protective hydration shell, potentially increasing stability.- Can promote hydroxyl radical formation in photocatalysis (at low levels). researchgate.net | - Addition of water slowed photodegradation of some nitro-PAHs in organic solvents. nih.gov- High humidity can hinder photocatalytic degradation by competing for active sites. researchgate.netresearchgate.net |

Reactivity and Chemical Transformations of 1 Chloro 4 Nitro 9h Xanthen 9 One

Nucleophilic Substitution Reactions at the Aromatic Core and Nitro/Chloro Positions

The presence of strong electron-withdrawing groups, namely the nitro group and the carbonyl of the xanthenone system, renders the aromatic rings electron-deficient. This electronic characteristic makes the molecule particularly susceptible to nucleophilic attack, a key feature of its chemical reactivity.

Reactivity of the Nitro Group: Reduction to Amine and Subsequent Transformations

The nitro group at the C-4 position is a versatile functional handle that can be readily transformed into an amino group through reduction. This conversion is a fundamental step in the synthesis of various amino-substituted xanthone (B1684191) derivatives. A variety of reducing agents can be employed to achieve this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals in acidic media (e.g., tin or iron in HCl) or with metal salts like tin(II) chloride.

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Solvent | Conditions | Product |

| H₂, Pd/C | Ethanol (B145695) | Room Temperature, 1 atm | 1-Chloro-4-amino-9H-xanthen-9-one |

| SnCl₂·2H₂O | Ethanol | Reflux | 1-Chloro-4-amino-9H-xanthen-9-one |

| Fe, HCl | Ethanol/Water | Reflux | 1-Chloro-4-amino-9H-xanthen-9-one |

The resulting 1-chloro-4-amino-9H-xanthen-9-one is a valuable intermediate. The newly formed amino group can undergo a wide range of subsequent transformations, including diazotization followed by Sandmeyer or Schiemann reactions to introduce a variety of other substituents. It can also be acylated or alkylated to further functionalize the molecule.

Reactivity of the Chloro Group: Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The chloro group at the C-1 position is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the para-nitro group. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism.

A range of nucleophiles can be utilized in these reactions, including amines, alkoxides, and thiolates, leading to the formation of a diverse array of substituted xanthenones. For instance, reaction with primary or secondary amines can yield the corresponding 1-amino-4-nitro-9H-xanthen-9-one derivatives. The synthesis of chlorinated 9H-xanthones bearing an aminoalkyl side chain at position 1 has been reported, demonstrating the feasibility of such substitutions. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Aryl Halides

| Nucleophile | Reagent | Solvent | Product (General Structure) |

| Amine (R-NH₂) | R-NH₂ | DMF or DMSO | 1-(Alkylamino)-4-nitro-9H-xanthen-9-one |

| Alkoxide (R-O⁻) | NaOR | Corresponding Alcohol | 1-Alkoxy-4-nitro-9H-xanthen-9-one |

| Thiolate (R-S⁻) | NaSR | DMF | 1-(Alkylthio)-4-nitro-9H-xanthen-9-one |

Regioselectivity and Scope of Nucleophilic Reactions on the Xanthenone Framework

The regioselectivity of nucleophilic attack on the 1-chloro-4-nitro-9H-xanthen-9-one framework is primarily governed by the electronic effects of the substituents. The nitro group at C-4 strongly activates the para-position (C-1) towards nucleophilic attack. Therefore, nucleophilic substitution will preferentially occur at the C-1 position, leading to the displacement of the chloro group.

Electrophilic Aromatic Substitution Reactions on the Xanthone Ring System

The xanthone core in this compound is an electron-deficient aromatic system. The presence of the electron-withdrawing nitro group and the deactivating effect of the carbonyl group make the aromatic rings less susceptible to electrophilic attack compared to benzene (B151609). Consequently, electrophilic aromatic substitution (EAS) reactions on this substrate are expected to be challenging and require harsh reaction conditions.

Nitration, Halogenation, and Sulfonation Studies at Unsubstituted Positions

For instance, nitration would likely require a potent nitrating agent, such as a mixture of concentrated nitric and sulfuric acids, and elevated temperatures. The most probable positions for further substitution would be the positions that are least deactivated and sterically accessible.

Table 3: Predicted Conditions and Products for Electrophilic Aromatic Substitution

| Reaction | Reagents | Conditions | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | High Temperature | Further nitrated products at available positions on the less deactivated ring |

| Halogenation | Br₂, FeBr₃ | High Temperature | Brominated products at available positions on the less deactivated ring |

| Sulfonation | Fuming H₂SO₄ | High Temperature | Sulfonated products at available positions on the less deactivated ring |

It is important to note that these are predicted outcomes based on general principles of electrophilic aromatic substitution on deactivated rings, and specific experimental data for this compound is scarce in the publicly available literature.

Friedel-Crafts Acylation/Alkylation and Other Electrophilic Functionalizations

Friedel-Crafts reactions, both acylation and alkylation, are notoriously difficult on strongly deactivated aromatic rings. The Lewis acid catalyst required for these reactions can complex with the carbonyl and nitro groups, further deactivating the ring system and potentially leading to undesired side reactions. Therefore, it is highly unlikely that this compound would undergo successful Friedel-Crafts reactions under standard conditions.

Other electrophilic functionalizations would face similar challenges due to the electron-poor nature of the xanthone core in this particular molecule.

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered around the nitro group, a common electrophore that can undergo reduction.

A comprehensive search of scientific literature did not yield any specific studies on the electrochemical behavior of this compound. Therefore, detailed data from cyclic voltammetry, chronoamperometry, or coulometry for this particular compound are not available at present. While general principles of nitroaromatic compound electrochemistry suggest a multi-step reduction process, specific potentials and mechanisms for this compound have not been reported. uchile.cl

The chemical reduction of this compound has been documented. Specifically, the nitro group can be reduced to a primary amine under specific reaction conditions.

In a study detailing the synthesis of a thiazole-fused xanthone, this compound was used as a precursor. researchgate.netsemanticscholar.org The reduction of the nitro group to an amino group was achieved using tin(II) chloride dihydrate in concentrated hydrochloric acid. researchgate.netsemanticscholar.org The reaction mixture was stirred at 60 °C for one hour to yield 4-amino-1-chloro-9H-xanthen-9-one. researchgate.netsemanticscholar.org This transformation is a key step in the functionalization of the xanthene core, allowing for further synthetic modifications. researchgate.net

Table 1: Chemical Reduction of this compound researchgate.netsemanticscholar.org

| Reactant | Reagents | Product | Yield |

| This compound | SnCl₂·2H₂O, HCl | 4-Amino-1-chloro-9H-xanthen-9-one | 76% |

Information regarding the oxidation pathways of this compound or the formation and characterization of radical species derived from it is not available in the reviewed scientific literature.

Complexation and Coordination Chemistry (if acting as a ligand)

The potential for this compound to act as a ligand in coordination chemistry is an area that has not been extensively explored.

There are no specific studies in the available literature that investigate the metal-ligand interactions of this compound for catalytic applications. While the xanthene scaffold and its derivatives have been studied in the context of G-quadruplex stabilizing ligands and for their photophysical properties, research on the coordination of this specific nitro-substituted compound with metal ions for catalysis is absent. nih.govnih.gov

No research dedicated to the formation of supramolecular assemblies involving this compound through non-covalent interactions with host molecules could be identified in the scientific literature.

Environmental Chemistry and Degradation Pathways of 1 Chloro 4 Nitro 9h Xanthen 9 One

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 1-chloro-4-nitro-9H-xanthen-9-one, key abiotic degradation pathways in water, soil, and air are likely to include photodegradation, hydrolysis, and ozonolysis.

Photodegradation in Aqueous Solutions and Simulated Atmospheric Conditions

Scientific literature lacks specific studies on the photodegradation of this compound. However, the behavior of other nitro-substituted aromatic compounds under light irradiation suggests potential degradation pathways. The presence of the nitro group on the aromatic ring makes the molecule susceptible to photochemical reactions. It is plausible that upon absorbing light energy, the nitro group could undergo rearrangement to a nitrite (B80452), which could then lead to further reactions and eventual breakdown of the xanthen-9-one structure. The chlorine substituent may also influence the photochemical reactivity.

Hydrolysis, Ozonolysis, and Other Chemical Transformation Processes in Water and Air

Ozonolysis: Research on the ozonolysis of this compound is not available. However, studies on other chlorinated nitroaromatic compounds, such as 4-chloronitrobenzene, have shown that ozonation can lead to degradation with the release of chloride and nitrite ions. researchgate.net The primary intermediates identified in the ozonation of 4-chloronitrobenzene were p-chlorophenol, p-nitrophenol, 2-chloro-5-nitrophenol, and 5-chloro-2-nitrophenol. researchgate.net It is conceivable that the xanthen-9-one ring system would also be susceptible to attack by ozone, leading to ring cleavage and the formation of various oxygenated byproducts.

Biotic Degradation Studies by Microorganisms

The biodegradation of nitroaromatic compounds has been extensively studied, providing a framework for predicting the potential microbial transformation of this compound. nih.govnih.gov Bacteria, in particular, have evolved diverse strategies to metabolize these often-toxic compounds. nih.gov

Microbial Transformation and Biodegradation in Soil, Sediment, and Wastewater Systems

Chlorinated nitroaromatic compounds are generally considered persistent environmental pollutants. researchgate.netnih.gov However, various bacteria capable of utilizing them as sole sources of carbon and energy have been isolated. researchgate.netnih.govresearchgate.net The degradation can occur under both aerobic and anaerobic conditions.

Under anaerobic conditions, the primary transformation is often the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.gov For chlorinated nitroaromatics, reductive dehalogenation can also be a key initial step. researchgate.net Aerobic degradation pathways are more varied and can involve initial oxygenase attacks that lead to the removal of the nitro group as nitrite. nih.gov

Given the structure of this compound, it is plausible that microorganisms in soil, sediment, and wastewater could initiate its breakdown through similar mechanisms. The large, fused ring system of the xanthen-9-one core may present a challenge for microbial enzymes, potentially leading to slower degradation rates compared to simpler nitroaromatics.

Identification and Characterization of Biodegradation Metabolites and Pathways

Specific biodegradation metabolites for this compound have not been documented. However, based on known pathways for other chlorinated nitroaromatic compounds, several potential initial transformation products can be hypothesized.

Potential Biotransformation Pathways and Metabolites

| Initial Reaction | Potential Metabolites |

|---|---|

| Nitro group reduction | 1-chloro-4-amino-9H-xanthen-9-one |

| Reductive dehalogenation | 4-nitro-9H-xanthen-9-one |

| Oxidative denitration | 1-chloro-4-hydroxy-9H-xanthen-9-one |

This table is hypothetical and based on degradation pathways of other nitroaromatic compounds.

Further degradation would likely proceed through ring cleavage of the xanthen-9-one structure, eventually leading to simpler aliphatic compounds that can be funneled into central metabolic pathways.

Environmental Fate and Transport Modeling

There is a significant lack of data to support robust environmental fate and transport modeling for this compound. To perform such modeling, key physicochemical properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow) would be required. These parameters, in conjunction with data on its degradation rates in various environmental compartments, would allow for the prediction of its distribution, persistence, and potential for long-range transport. Without experimental data, any modeling efforts would be highly speculative and based on estimations from structurally similar compounds, which may not accurately reflect the behavior of this specific molecule.

Sorption and Desorption Behavior in Various Environmental Matrices

A thorough assessment of the environmental fate of this compound would necessitate empirical data on its sorption and desorption characteristics in different environmental compartments, including clay, organic matter, and sediments.

For compounds classified as nitroaromatics, sorption is a critical process that dictates their mobility and bioavailability in the environment. oup.com Studies on other nitroaromatic compounds have demonstrated that soil organic matter (SOM) is often the primary factor controlling their sorption. oup.com The interaction is believed to occur through mechanisms such as π-π electron donor-acceptor interactions between the nitroaromatic molecule and the aromatic components of SOM. oup.com The polarity and aromaticity of the SOM can also significantly influence the extent of sorption. oup.com

Without specific studies on this compound, it is not possible to provide a data table of its sorption coefficients (K_d) or organic carbon-normalized sorption coefficients (K_oc) for various matrices. Such a table would be essential for modeling its transport and distribution in soil and sediment.

Interactive Data Table: Illustrative Sorption Coefficients for Nitroaromatic Compounds (Hypothetical for this compound)

| Environmental Matrix | Sorption Coefficient (K_d) (L/kg) | Organic Carbon-Normalized Sorption Coefficient (K_oc) (L/kg) |

| Clay Loam Soil | Data Not Available | Data Not Available |

| Sandy Soil | Data Not Available | Data Not Available |

| High Organic Matter Sediment | Data Not Available | Data Not Available |

| Kaolinite Clay | Data Not Available | Data Not Available |

| Montmorillonite Clay | Data Not Available | Data Not Available |

Volatilization Rates and Atmospheric Dispersion Modeling

The potential for a chemical to be transported over long distances in the atmosphere is determined by its volatilization rate from soil and water surfaces and its subsequent atmospheric dispersion. For this compound, no data on its Henry's Law constant, vapor pressure, or atmospheric half-life were found.

Nitroaromatic compounds can be introduced into the atmosphere through various processes. nih.govugent.be Once in the atmosphere, their dispersion and deposition are governed by meteorological conditions and their own physical-chemical properties. Some nitrated phenolic compounds have been shown to be semi-volatile, partitioning between the gas and particle phases in the atmosphere. sdu.edu.cn The presence of both a chloro- and a nitro-substituent on the xanthenone backbone would influence its volatility, but without experimental data, any estimation would be highly speculative.

Atmospheric dispersion modeling would require inputs such as emission rates, atmospheric stability class, and wind speed and direction, none of which are available for this specific compound.

Interactive Data Table: Atmospheric Properties of this compound (Hypothetical)

| Property | Value |

| Henry's Law Constant (atm·m³/mol) | Data Not Available |

| Vapor Pressure (Pa) | Data Not Available |

| Atmospheric Half-life (days) | Data Not Available |

Advanced Analytical Methodologies for 1 Chloro 4 Nitro 9h Xanthen 9 One in Complex Non Biological Matrices

Chromatographic Separation Techniques for Purification and Quantification

Chromatographic techniques are indispensable for the separation of 1-chloro-4-nitro-9H-xanthen-9-one from complex mixtures, enabling its accurate quantification and purification. The choice of technique is dictated by the compound's physicochemical properties and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, PDA, Fluorescence)

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of nitroaromatic compounds. mtc-usa.comwaters.comtandfonline.com Its application to this compound would involve a reversed-phase approach, likely utilizing a C18 or phenyl-hydride column to effectively separate the moderately polar analyte from other components. mtc-usa.com The mobile phase would typically consist of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and acidified water. mtc-usa.comnih.gov

UV-Vis and Photodiode Array (PDA) Detection: The presence of the nitroaromatic and xanthenone chromophores in this compound makes it an ideal candidate for UV-Vis detection. rsc.org The nitroaromatic moiety generally produces strong absorption bands in the UV region, often around 254 nm, a common wavelength for detection. mtc-usa.comwaters.comrsc.org A PDA detector would offer the advantage of acquiring the full UV-Vis spectrum of the eluting peak, providing valuable information for peak identification and purity assessment. The spectra of nitroaromatic compounds can be characterized by weak nπ* transitions at longer wavelengths and strong ππ* transitions at shorter wavelengths. rsc.org

Fluorescence Detection: While the native fluorescence of this compound might be limited due to the electron-withdrawing nature of the nitro group, which can quench fluorescence, derivatization strategies could be employed to introduce a fluorescent tag. acs.org Alternatively, if the compound exhibits any native fluorescence, this detection mode would offer higher sensitivity and selectivity compared to UV-Vis detection.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 4µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

This table presents a hypothetical HPLC method based on common practices for nitroaromatic compound analysis.

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. nih.gov Due to the relatively high molecular weight and polarity of this compound, direct GC analysis might be challenging. However, for trace analysis, derivatization to a more volatile silyl (B83357) derivative can be performed. nih.gov This process involves reacting the compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

GC coupled with a mass spectrometer (GC-MS) would provide definitive identification of the analyte based on its mass spectrum. nih.govcapes.gov.br An electron capture detector (ECD) could also be employed, offering high sensitivity for halogenated and nitro-containing compounds. cdc.gov

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (1 min hold), ramp to 300 °C at 15 °C/min |

| Detector | Mass Spectrometer (Scan range 50-500 m/z) |

| Derivatization | Silylation with BSTFA |

This table illustrates potential GC-MS conditions, assuming successful derivatization of the analyte.

Supercritical Fluid Chromatography (SFC) for Efficient Separation

Supercritical Fluid Chromatography (SFC) is emerging as a "green" and efficient alternative to both normal-phase and reversed-phase HPLC. chromatographyonline.comwikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a polar co-solvent like methanol. wikipedia.orgrsc.org This technique offers advantages such as faster analysis times and reduced organic solvent consumption. wikipedia.org

For a compound like this compound, which has both polar and non-polar characteristics, SFC could provide unique selectivity. chromatographytoday.comnih.gov The ability to tune the polarity of the mobile phase by adjusting the co-solvent percentage and pressure allows for fine-tuning of the separation. wikipedia.org SFC can be particularly advantageous for separating isomers and related compounds. wikipedia.org Stationary phases for SFC can range from standard silica (B1680970) and C18 to more polar options like those with ethylpyridine or amide functionalities, which are effective for retaining and separating polar analytes. chromatographytoday.com

Spectrophotometric and Spectrofluorometric Detection Methods

These methods are often employed for rapid and high-throughput screening of this compound, especially in quality control settings.

Development of UV-Vis and Fluorescence-Based Assays for Quantitative Determination

UV-Vis Spectrophotometry: A straightforward quantitative assay can be developed based on the Beer-Lambert law by measuring the absorbance of this compound at its wavelength of maximum absorption (λmax). researchgate.net The presence of the nitrobenzene (B124822) moiety typically results in a characteristic UV-Vis spectrum. rsc.org For instance, nitrophenols exhibit a distinct absorption peak that shifts upon changes in pH, a property that can be exploited for selective measurements. researchgate.net

Fluorescence Spectroscopy: The development of a fluorescence-based assay would hinge on the principle of fluorescence quenching. Many electron-rich fluorescent molecules (fluorophores) experience a decrease in their fluorescence intensity upon interaction with electron-deficient nitroaromatic compounds. acs.orgrsc.orgmdpi.com An assay could be designed where a suitable fluorophore is mixed with the sample. The degree of fluorescence quenching would be proportional to the concentration of this compound. The Stern-Volmer equation can be used to describe this quenching process and quantify the analyte. mdpi.comnih.gov

Table 3: Illustrative Data for a Fluorescence Quenching Assay

| [this compound] (µM) | Relative Fluorescence Intensity (%) |

| 0 | 100 |

| 10 | 85 |

| 20 | 72 |

| 30 | 60 |

| 40 | 51 |

| 50 | 43 |

This table provides a hypothetical representation of data from a fluorescence quenching experiment.

Chemo- and Bio-sensor Development Utilizing Specific Recognition Principles

The demand for rapid, portable, and on-site detection methods has driven the development of chemo- and bio-sensors for environmental pollutants. ije.irnih.govtandfonline.com

Chemosensors: These sensors typically rely on a specific interaction between a receptor molecule and the analyte, leading to a measurable signal, such as a color change (colorimetric sensor) or a change in fluorescence. rsc.org For this compound, a chemosensor could be designed using a fluorescent polymer or a molecular probe that undergoes fluorescence quenching upon binding to the nitroaromatic structure. acs.orgresearchgate.net

Biosensors: Biosensors utilize a biological recognition element, such as an enzyme, antibody, or nucleic acid, coupled with a transducer. researchgate.netindexcopernicus.com An enzyme-based biosensor could be developed using a nitroreductase enzyme. This enzyme would specifically catalyze the reduction of the nitro group on the xanthenone, and the resulting electrochemical signal could be measured. Another approach could involve aptamer-based sensors, where short single-stranded DNA or RNA molecules are selected for high-affinity binding to the target molecule, leading to a detectable signal change. nih.gov The development of such biosensors offers high selectivity and sensitivity for monitoring environmental contaminants. ije.irindexcopernicus.com

Hyphenated Techniques for Comprehensive Identification and Quantification

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures. The combination of chromatographic or electrophoretic separation with the specificity and sensitivity of mass spectrometry offers unparalleled analytical power.

GC-MS and LC-MS/MS for Trace Analysis, Impurity Profiling, and Environmental Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile analytes, GC-MS is a cornerstone of environmental and chemical analysis. researchgate.net Given the molecular structure of this compound, it is expected to have sufficient volatility for GC analysis, possibly with a high-temperature column and injector port.

Trace Analysis: The use of a sensitive detector like a mass spectrometer, especially in selected ion monitoring (SIM) mode, allows for the detection of this compound at trace levels (ng/L to µg/L). researchgate.net Electron capture negative ionization (ECNI) can be a particularly sensitive ionization technique for electrophilic compounds like nitroaromatics. sigmaaldrich.com